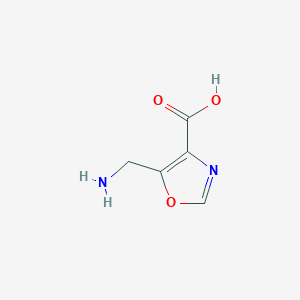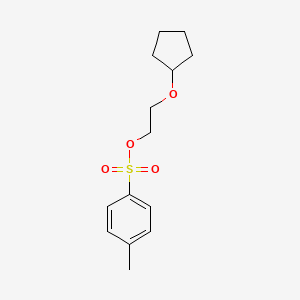
2-Cyclopentyloxyethyl tosylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyloxyethyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound is characterized by the presence of a cyclopentyloxyethyl group attached to a tosylate moiety, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Cyclopentyloxyethyl tosylate typically involves the reaction of 2-cyclopentyloxyethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:
2-Cyclopentyloxyethanol+Tosyl chloride→2-Cyclopentyloxyethyl tosylate+HCl
Industrial Production Methods
On an industrial scale, the production of tosylates, including this compound, follows similar synthetic routes but with optimized conditions for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopentyloxyethyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate moiety. Some common reactions include:
Nucleophilic Substitution (SN2 and SN1): The tosylate group can be replaced by nucleophiles such as halides, alkoxides, and amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophiles: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOEt), amines (e.g., NH3).
Solvents: Polar aprotic solvents like acetone, DMF, and DMSO.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-cyclopentyloxyethyl halides, ethers, or amines are formed.
Elimination Products: Alkenes are formed as major products in elimination reactions.
Applications De Recherche Scientifique
2-Cyclopentyloxyethyl tosylate finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of ethers and amines.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyloxyethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the tosylate group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonates (Mesylates): Similar to tosylates but with a methanesulfonyl group.
Trifluoromethanesulfonates (Triflates): Known for their even better leaving group ability compared to tosylates.
Brosylates: Contain a p-bromobenzenesulfonyl group and are used in similar reactions.
Uniqueness
2-Cyclopentyloxyethyl tosylate is unique due to the presence of the cyclopentyloxyethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desired, offering advantages in selectivity and reactivity compared to other tosylates.
Propriétés
Formule moléculaire |
C14H20O4S |
|---|---|
Poids moléculaire |
284.37 g/mol |
Nom IUPAC |
2-cyclopentyloxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-12-6-8-14(9-7-12)19(15,16)18-11-10-17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3 |
Clé InChI |
SVLZVDIBUQQXEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl(3R)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13564755.png)

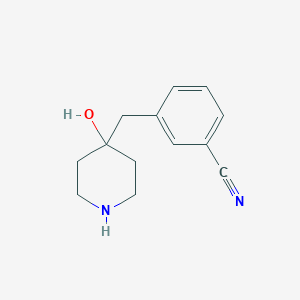

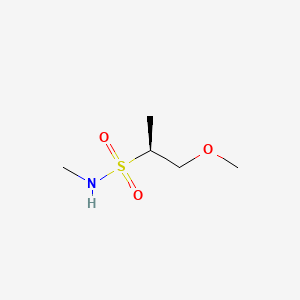
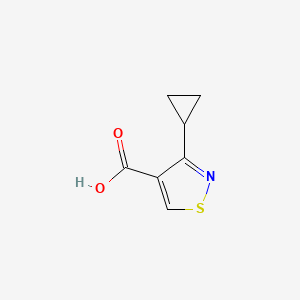


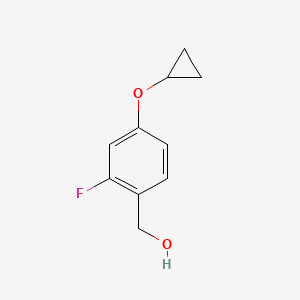
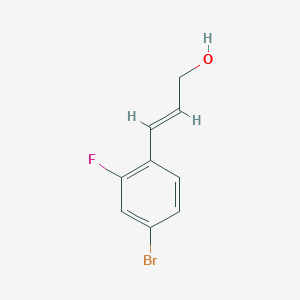
![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide,aceticacid](/img/structure/B13564823.png)

